molecular formula C25H22O4 B13962194 1-[2-(Oxiran-2-ylmethoxy)-5-phenylmethoxyphenyl]-3-phenylprop-2-en-1-one

1-[2-(Oxiran-2-ylmethoxy)-5-phenylmethoxyphenyl]-3-phenylprop-2-en-1-one

Cat. No.: B13962194
M. Wt: 386.4 g/mol
InChI Key: DJWDQGQXWBCZHE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one involves several steps. One common synthetic route includes the reaction of 2-(oxiranylmethoxy)-5-(benzyloxy)benzaldehyde with acetophenone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions

Chemical Reactions Analysis

1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions .

Scientific Research Applications

1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research is being conducted to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The epoxide ring in its structure is particularly reactive and can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition .

Comparison with Similar Compounds

1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one can be compared with similar compounds such as:

    1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-2-propen-1-one: Lacks the phenyl group at the 3-position, resulting in different reactivity and applications.

    1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-buten-1-one:

The uniqueness of 1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one lies in its specific structure, which combines an epoxide ring, a benzyloxy group, and a propenone moiety, making it a versatile compound for various research applications .

Properties

Molecular Formula

C25H22O4

Molecular Weight

386.4 g/mol

IUPAC Name

1-[2-(oxiran-2-ylmethoxy)-5-phenylmethoxyphenyl]-3-phenylprop-2-en-1-one

InChI

InChI=1S/C25H22O4/c26-24(13-11-19-7-3-1-4-8-19)23-15-21(27-16-20-9-5-2-6-10-20)12-14-25(23)29-18-22-17-28-22/h1-15,22H,16-18H2

InChI Key

DJWDQGQXWBCZHE-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4

Origin of Product

United States

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